3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(biphenyl-4-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-phenylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c32-27-17-24(28(33)31(27)23-9-7-22(8-10-23)21-4-2-1-3-5-21)30-14-12-29(13-15-30)18-20-6-11-25-26(16-20)35-19-34-25/h1-11,16,24H,12-15,17-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURSQHAGFOJNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(biphenyl-4-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. One common method involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable catalyst to form the intermediate 1,3-benzodioxol-5-ylmethylpiperazine. This intermediate is then reacted with biphenyl-4-ylpyrrolidine-2,5-dione under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(biphenyl-4-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(biphenyl-4-yl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(biphenyl-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
- 3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(biphenyl-4-yl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(biphenyl-4-yl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structure and Composition
The compound's molecular formula is with a molecular weight of approximately 387.5 g/mol. The structural representation reveals various functional groups that contribute to its biological activity. The presence of the benzodioxole moiety is particularly noteworthy due to its established pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3 |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Pharmacological Potential
Research indicates that compounds containing the piperazine moiety exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives with piperazine structures can inhibit bacterial growth and possess antifungal properties .
- Anticancer Properties : Certain analogs have demonstrated the ability to inhibit cancer cell proliferation in vitro, showcasing potential as anticancer agents .
- Neuroprotective Effects : Compounds similar to this one have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in disease pathways, such as acetylcholinesterase (AChE) and urease .
- Receptor Modulation : The benzodioxole component may interact with neurotransmitter receptors, influencing dopaminergic pathways which are crucial in conditions like Parkinson's disease .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of piperazine derivatives, including those structurally related to our compound. The findings indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL .
Study 2: Anticancer Activity
In another investigation, a related compound was assessed for its anticancer properties against various cancer cell lines. The results demonstrated an IC50 value of approximately 10 µM, indicating potent activity against breast cancer cells while exhibiting low cytotoxicity towards normal cells .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection can be performed using an Agilent Xcalibur diffractometer with a graphite-monochromated Cu Kα radiation source. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures, leveraging its robust algorithms for handling orthorhombic systems (space group Pccn). Key parameters include unit cell dimensions (a, b, c), volume (V), and Z-value, which are critical for validating molecular packing .
Q. How can synthetic routes for this compound be designed?
- Methodological Answer : Multi-step synthesis involving condensation reactions is typical. For example, coupling a piperazine derivative (e.g., 4-(1,3-benzodioxol-5-ylmethyl)piperazine) with a pyrrolidine-2,5-dione scaffold via nucleophilic substitution. Refluxing in ethanol with heterocyclic amines or dicarbonyl intermediates (e.g., 5-benzofuran-2-yl-3-hydroxypropenone) can yield target structures. Purification via recrystallization (DMF/EtOH mixtures) and characterization by elemental analysis/spectroscopy (¹H/¹³C NMR, FT-IR) are essential .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are standard for purity assessment. Stability studies under controlled humidity/temperature (e.g., ICH guidelines) coupled with thermogravimetric analysis (TGA) can monitor degradation. Pharmacopeial methods, such as ammonium acetate buffer (pH 6.5) for assay validation, ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) paired with reaction path search algorithms (e.g., artificial force induced reaction, AFIR) enable in silico prediction of intermediates and transition states. The ICReDD framework integrates computational screening with experimental validation to prioritize high-yield pathways, reducing trial-and-error approaches. For example, simulating piperazine-pyrrolidine coupling energetics can identify optimal solvents/temperatures .
Q. How to resolve discrepancies between spectroscopic and crystallographic data?
- Methodological Answer : Cross-validation using complementary techniques is critical. For instance, if NMR suggests conformational flexibility (e.g., rotamers), SCXRD can confirm static solid-state geometry. Dynamic NMR (DNMR) or variable-temperature studies may reconcile solution-phase dynamics with crystallographic data. If contradictions persist (e.g., bond length mismatches), refine computational models (e.g., Hirshfeld surface analysis) to assess packing effects .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Methodological Answer : Design of Experiments (DoE) systematically optimizes variables (e.g., catalyst loading, solvent polarity). For example, a Box-Behnken design can model the effect of temperature (60–100°C), reaction time (12–24 h), and stoichiometry on yield. Process intensification via continuous-flow reactors with membrane separation (e.g., RDF2050104 subclass) enhances scalability while minimizing side reactions .
Key Notes
- Structural ambiguities require cross-disciplinary validation (e.g., crystallography + spectroscopy).
- Advanced methodologies (e.g., ICReDD’s computational-experimental loop) are critical for accelerating discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
